Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H9ClFNO2S |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
OEBUTKYFLBTHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from substituted anilines (e.g., 2-chloro-4-fluoroaniline),
- Reacting with ethyl bromoacetate or related esters,
- Cyclization with thiourea or thioamide intermediates to form the thiazole ring,
- Subsequent functional group transformations to install the ethyl carboxylate moiety at the 4-position of the thiazole ring.
Detailed Multi-Step Preparation Route (Patent CN113461635A)
Although this patent specifically addresses the preparation of 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, the methodology provides valuable insights into thiazole ester synthesis relevant to our compound of interest. The key steps are:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization and bromination of 2-(2-aminothiazole-4-yl) ethyl acetate | Dissolve in dichloromethane, add bromination reagent and diazotization reagent at room temperature | Formation of 2-(2-bromothiazole-4-yl) ethyl acetate |
| 2 | Reduction of brominated intermediate | Ethanol solvent, cooled to 0 °C, add reducing agent, react at room temperature | 2-(2-bromothiazole-4-yl) ethane-1-alcohol |
| 3 | Carbonyl insertion (carbonylation) | Ethanol, triethylamine, catalyst, 80 °C, carbon monoxide atmosphere | 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester |
| 4 | Nucleophilic substitution with chlorinating agent | Organic solvent, chlorinating agent added | Final product: 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester |
This route emphasizes mild conditions, use of phase transfer catalysts, and environmentally friendly processes such as catalytic carbonylation.
Alternative Synthesis via Thioamide Intermediates (Literature from MDPI)
A related synthetic approach for thiazole derivatives involves:
- Preparation of benzothioamide intermediates from benzamides using Lawesson’s reagent,
- Reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate and sulfuryl chloride to form key intermediates,
- Cyclization and ring closure under reflux in ethanol,
- Purification by crystallization and chromatography.
This method, although focused on thiazole-5-carboxamide derivatives, demonstrates the use of:
- Oxalyl chloride and DMF for benzamide formation,
- Lawesson’s reagent for thionation,
- Sulfuryl chloride for chlorination steps,
- Reflux conditions in ethanol for cyclization,
yielding the thiazole core with ester functionality. The yields reported vary between 40-56% for key intermediates, with optimization required for scale-up.
Industrial Considerations and Scale-Up
Industrial synthesis of this compound generally adapts these laboratory methods with:
- Use of continuous flow reactors for improved safety and reaction control,
- Automated synthesis platforms to enhance reproducibility,
- Purification via crystallization and chromatography to achieve high purity,
- Optimization of reaction times and temperatures to maximize yield and minimize by-products.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
- The diazotization and bromination step is efficient at room temperature without strict temperature control, facilitated by phase transfer catalysts.
- Reduction of brominated intermediates in ethanol at low temperature is straightforward and yields stable alcohol intermediates.
- Carbonylation using transition metal catalysts under CO atmosphere is environmentally friendly and produces the ester functional group cleanly.
- Chlorination to introduce the chloro substituent uses inexpensive reagents and completes the synthesis.
- Alternative methods involving Lawesson’s reagent and sulfuryl chloride provide routes to thiazole cores but may require optimization for yield and purity.
- Industrial synthesis focuses on scaling these reactions with continuous flow and automated systems to ensure reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The methylsulfinyl (–SOCH₃) group in the target compound offers intermediate reactivity between methylthio (–SCH₃) and methylsulfonyl (–SO₂CH₃) groups, enabling selective nucleophilic substitutions .
- Positional Influence : Substituents at the 6-position significantly alter electronic properties. For example, –CF₃ (trifluoromethyl) increases hydrophobicity, while –OCH₃ (methoxy) enhances hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points: 4-Chloro-6-methoxy-2-methylquinoline: 283°C . Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (analog): 98–100°C . 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline: 283°C .
- Reactivity: Sulfinyl groups (–SOCH₃) undergo nucleophilic displacement with amines, yielding aminoquinoline derivatives . – Chlorine at the 4-position is meta- and ortho-activated by electron-withdrawing groups, facilitating aromatic substitution reactions .
Biological Activity
Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H9ClFNO2S and a molecular weight of approximately 257.67 g/mol. Its structure features a thiazole ring with both chlorine and fluorine substituents on the phenyl ring, which contribute to its unique chemical reactivity and biological properties.
Biological Activity
This compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures show promising anticancer properties. For instance, derivatives of thiazole have been found to inhibit various cancer cell lines, including those related to breast, pancreatic, and lung cancers. The IC50 values for these compounds range from 3 to 20 µM, indicating potent activity against cancer cells .
-
Antibacterial Activity :
- The compound has shown effectiveness against various bacterial strains. For example, related thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 to 30 mm against pathogens such as E. faecalis and P. aeruginosa .
- Anti-inflammatory and Antioxidant Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on thiazole derivatives revealed that this compound exhibited significant cytotoxicity against human colon adenocarcinoma cells (HT-29). The compound was tested alongside other derivatives, demonstrating a potential mechanism involving apoptosis induction and cell cycle arrest at the S phase .
Case Study: Antibacterial Properties
In another investigation, various thiazole derivatives were screened for antibacterial activity against multiple strains. This compound showed effectiveness similar to traditional antibiotics, highlighting its potential as an alternative treatment option .
Q & A
Q. What established synthetic routes are used for Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a Hantzsch thiazole condensation. Key steps include:
- Step 1: Reacting 2-chloro-4-fluorobenzaldehyde with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form an intermediate.
- Step 2: Cyclization with thiourea at 80–100°C for 4–6 hours.
- Optimization: Adjusting molar ratios (1:1.2 aldehyde to ethyl acetoacetate) and using catalysts like p-toluenesulfonic acid improves yields to >75%. Comparative studies show halogen positioning (e.g., 2-Cl-4-F vs. 3,5-diCl) requires precise temperature control to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent patterns (e.g., distinguishing chloro and fluoro aromatic protons). For example, the 4-fluorophenyl group shows a doublet near δ 7.2–7.5 ppm due to para-fluorine coupling .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 315.03 for C12H10ClFNO2S).
- X-ray Crystallography: SHELXL/SHELXS software refines bond lengths and angles, particularly for analyzing thiazole ring puckering and halogen interactions .
Advanced Research Questions
Q. How do substituent electronic effects influence reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The electron-withdrawing 2-Cl and 4-F groups enhance electrophilicity at the thiazole C-2 position. For example:
- Reaction with Amines: SNAr with morpholine completes in 2 hours at 25°C (vs. 6 hours for non-halogenated analogs).
- Comparative Reactivity Table:
| Substituent Pattern | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2-Cl,4-F (Target) | 2 | 85 |
| 3,5-diCl | 4 | 78 |
| 4-OCH3 (Electron-donating) | 8 | 65 |
This highlights the activation conferred by ortho/para halogens .
Q. What strategies optimize Suzuki-Miyaura coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection: Pd(PPh3)4 or PdCl2(dppf) in THF/water (3:1) at 80°C.
- Boron Partner: Use arylboronic acids with electron-neutral groups (e.g., phenylboronic acid) to avoid steric clashes.
- Key Data: Coupling with 4-pyridylboronic acid achieves 72% yield, confirmed by HPLC purity >95% .
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?
Methodological Answer:
- Software: SHELXL refines displacement parameters to distinguish between static disorder and dynamic motion in the thiazole ring.
- Puckering Analysis: Cremer-Pople coordinates quantify ring non-planarity. For example, a puckering amplitude (θ) of 0.8 Å indicates moderate distortion due to steric hindrance from the 2-Cl group .
Q. What methodologies integrate computational and experimental data to evaluate antitumor activity?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model interactions with β-catenin (PDB ID: 1JDH). The 4-fluorophenyl group shows hydrogen bonding with Lys312 (binding energy: −8.2 kcal/mol) .
- In Vitro Assays: MTT assays on HCT-116 colorectal cancer cells. IC50 values correlate with substituent hydrophobicity (e.g., 2-Cl-4-F derivative: IC50 = 12 µM vs. 18 µM for 4-OCH3 analog) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar thiazole derivatives?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, exposure time). For example, antimicrobial MIC values vary between S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL) due to membrane permeability differences .
- Structural Confounders: Use QSAR models to isolate substituent effects. Hammett σ values show 4-F (−0.07) vs. 4-Cl (+0.23) alter electron density, impacting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
